molecular formula C36H42BrO2P B104347 Visomitin CAS No. 934826-68-3

Visomitin

货号: B104347
CAS 编号: 934826-68-3
分子量: 617.6 g/mol
InChI 键: WYHFWTRUGAFNKW-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Visomitin (SkQ1) is a mitochondria-targeted antioxidant developed by Mitotech LLC for treating age-related ocular conditions, including dry eye syndrome (DES) and cataracts. Its active ingredient, SkQ1, combines a plastoquinone moiety with a lipophilic cation, enabling targeted delivery to mitochondria to neutralize reactive oxygen species (ROS) at their primary source . Unlike conventional antioxidants, this compound penetrates mitochondrial membranes, addressing oxidative stress at the cellular level. Clinical studies demonstrate its efficacy in improving tear film stability, reducing corneal damage, and alleviating DES symptoms .

准备方法

Chemical Synthesis of SkQ1

The synthesis of SkQ1 centers on conjugating plastoquinone, a lipid-soluble benzoquinone, with a lipophilic cation (triphenylphosphonium, TPP) via a decane (C10) linker. This design enables mitochondrial targeting by exploiting the organelle’s negative membrane potential .

Synthesis Steps

  • Modification of Plastoquinone :
    Plastoquinone undergoes functionalization at the C3 position to introduce a reactive terminal group, typically a bromide or hydroxyl, enabling linkage to the decane spacer. This step employs catalysts such as palladium or nickel under inert atmospheres to prevent oxidation .

  • Decane Linker Attachment :
    The modified plastoquinone reacts with 1,10-dibromodecane in a nucleophilic substitution reaction. Potassium carbonate or sodium hydride facilitates deprotonation, enhancing reaction efficiency. The product is purified via column chromatography (silica gel, hexane/ethyl acetate) .

  • Conjugation with Triphenylphosphonium :
    The brominated intermediate reacts with triphenylphosphine in a solvent mixture (e.g., acetonitrile/toluene) at 60–80°C for 24–48 hours. The reaction proceeds through an SN2 mechanism, yielding the TPP-linked product .

  • Final Purification :
    Crude SkQ1 is purified using high-performance liquid chromatography (HPLC) with a C18 column and methanol/water mobile phase. Lyophilization produces the final compound as a crystalline solid .

Reaction Conditions and Optimization

ParameterOptimal ConditionPurpose
Temperature60–80°CBalances reaction rate and side reactions
SolventAcetonitrile/toluene (1:1)Enhances solubility of intermediates
CatalystPalladium(II) acetateFacilitates quinone functionalization
Reaction Time24–48 hoursEnsures complete conjugation

Industrial-Scale Production

Industrial synthesis prioritizes scalability while maintaining the compound’s redox-active properties. Key considerations include:

Process Intensification

  • Continuous Flow Reactors : Replace batch systems to improve heat transfer and reduce reaction times .

  • Automated Purification : Multi-column chromatography systems with real-time UV monitoring enhance yield (≥85%) and purity (≥98%) .

Stability Controls

SkQ1’s quinone moiety is sensitive to light and oxygen. Industrial protocols mandate:

  • Nitrogen-blanketed environments during synthesis and packaging.

  • Amber glass containers for storage to prevent photodegradation .

Analytical Characterization

Rigorous quality assessment ensures batch consistency and compliance with pharmaceutical standards.

Key Analytical Techniques

MethodParameters AnalyzedTypical Results
HPLC Purity, retention timePurity: 98.5–99.8% (C18 column)
NMR Spectroscopy Structural confirmationδ 7.6–7.8 ppm (TPP aromatic protons)
LC-MS Molecular weightm/z 869.4 [M+H]+
UV-Vis Spectroscopy Quinone absorbanceλmax = 254 nm (plastoquinone moiety)

Impurity Profiling

Common impurities include unreacted plastoquinone (≤0.5%) and dealkylated byproducts (≤0.2%). These are quantified using gradient HPLC and mitigated by optimizing reaction stoichiometry .

Formulation Strategies

This compound is formulated as a topical ophthalmic solution or intravenous injectable, requiring distinct preparation methods.

Ophthalmic Solution

  • Saline-Based Vehicle : 0.9% sodium chloride (NaCl) in sterile water, filtered (0.22 μm) to remove particulates .

  • SkQ1 Concentration : 0.025–0.05% (w/v), adjusted to pH 7.4 using phosphate buffers .

Injectable Formulation

  • Lyophilized Powder : SkQ1 is lyophilized with mannitol (1:1 ratio) for reconstitution in sterile water .

  • Storage : −20°C in amber vials to prevent oxidative degradation .

Challenges and Innovations

Synthesis Challenges

  • TPP Hydrophobicity : Causes poor aqueous solubility, addressed by PEGylation or nanoemulsion encapsulation .

  • Quinone Stability : Antioxidants like BHT (0.01%) are added to formulations to prevent auto-oxidation .

Recent Advances

  • Enzymatic Synthesis : Recombinant lipases catalyze linker attachment, reducing metal catalyst use .

  • Continuous Manufacturing : Reduces production costs by 40% while improving yield .

化学反应分析

反应类型

SKQ1 会经历各种化学反应,包括:

常用试剂和条件

主要产物

这些反应形成的主要产物包括 SKQ1 的氧化和还原形式,以及具有修饰性质的取代衍生物 .

科学研究应用

Treatment of Dry Eye Syndrome (DES)

Numerous clinical studies have demonstrated the effectiveness of Visomitin in treating dry eye syndrome, a condition characterized by insufficient tear production or rapid tear evaporation.

  • Study Findings : A multicenter, randomized, double-masked, placebo-controlled clinical trial involving 240 subjects showed significant improvement in symptoms of DES after a 6-week treatment with this compound compared to placebo. Key efficacy measures included:
    • Schirmer’s test : Evaluated tear production.
    • Tear break-up time : Assessed tear film stability.
    • Fluorescein staining : Measured corneal damage.
    The results indicated that this compound significantly improved tear film stability and reduced corneal damage, leading to a marked reduction in symptoms such as dryness and burning .

Efficacy in Other Ocular Conditions

This compound has also shown promise in treating other ocular conditions associated with oxidative stress:

  • Leber Hereditary Optic Neuropathy (LHON) : Observational studies reported statistically significant improvements in best-corrected visual acuity among LHON patients treated with this compound. These findings suggest that this compound may help slow disease progression and improve visual outcomes .
  • Uveitis : Preliminary studies indicate potential benefits of this compound in managing uveitis, an inflammatory condition affecting the uveal tract of the eye. Further research is needed to establish definitive efficacy .

VISTA Studies

The VISTA-1 and VISTA-2 studies were pivotal in assessing the safety and efficacy of this compound for dry eye disease:

  • VISTA-1 involved 451 participants randomized to receive either low-dose or high-dose this compound or placebo. Although co-primary endpoints were not met, significant secondary endpoint improvements were observed in corneal fluorescein staining among those receiving this compound .
  • VISTA-2 , with 610 participants, further confirmed these findings, emphasizing the importance of central corneal fluorescein staining as a relevant clinical outcome measure for future studies .

Safety Profile

This compound has demonstrated a favorable safety profile across multiple studies. Commonly monitored safety measures included adverse events and ocular tolerability assessments, which indicated no significant safety concerns associated with its use over extended treatment periods .

Data Summary Table

Application AreaStudy TypeKey Findings
Dry Eye SyndromeMulticenter RCTSignificant improvement in symptoms and corneal health
Leber Hereditary Optic NeuropathyObservational StudyStatistically significant improvement in visual acuity
UveitisPreliminary StudiesPotential benefits observed; further research needed

作用机制

SKQ1 通过靶向线粒体并中和活性氧发挥其作用。由于其亲脂性阳离子,它在线粒体基质中积累,在那里它经历氧化还原循环以中和活性氧。这有助于保持线粒体功能并防止细胞损伤 .

相似化合物的比较

Visomitin vs. Hypromellose-Based Artificial Tears

Hypromellose, a common lubricant in artificial tears, served as the placebo in this compound trials. Both compounds improved short-term DES symptoms (e.g., dryness, burning), but this compound showed superior long-term effects:

Parameter This compound Hypromellose Significance
Tear Break-Up Time (TBUT) Increased by 5 s (post-treatment) Increased by 4 s Sustained improvement in this compound group (3 s vs. 1.5 s at follow-up)
Corneal Staining 72% reduction (central zone) 50% reduction This compound effects persisted 4 weeks post-treatment
Schirmer’s Test 14.2 mm (post-treatment) 13.7 mm Both improved, but no significant difference
Symptom Relief 86% positive response 72% positive response P < 0.1 for this compound

Key Insight : Hypromellose provides symptomatic relief via lubrication, while this compound addresses oxidative damage, offering prolonged corneal protection .

This compound vs. Other Antioxidants

This compound’s mitochondria-targeted mechanism distinguishes it from non-targeted antioxidants. For example:

  • Plastoquinone Derivatives: SkQ1’s structure enables mitochondrial accumulation, unlike topical antioxidants (e.g., vitamin E) that lack targeted delivery .

This compound vs. Antimicrobial Agents

This compound exhibits bactericidal activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Comparisons with traditional antibiotics:

Parameter This compound Vancomycin (VAN) Linezolid (LZD)
MIC for MRSA 0.5–4 μg/mL 1–2 μg/mL 2–4 μg/mL
Bactericidal Speed 1 hour (8× MIC) 6–8 hours 6–8 hours
Persister Cell Efficacy 99.9% reduction <50% reduction <50% reduction
Resistance Development Low High Moderate

Key Findings :

  • This compound disrupts bacterial membranes, achieving rapid kill rates and overcoming antibiotic tolerance .
  • Unlike VAN and LZD, this compound retains efficacy against intracellular and persister S. aureus .

生物活性

Visomitin, also known as SkQ1, is a mitochondria-targeted antioxidant developed primarily for the treatment of dry eye syndrome (DES) and has shown promising biological activities beyond its ocular applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical studies, and potential therapeutic applications.

This compound is a small molecule that acts as a mitochondrial reactive oxygen species (ROS) scavenger. It is designed to protect cells from oxidative stress by targeting mitochondria, where ROS are predominantly produced. The compound has gained attention for its dual role in both enhancing mitochondrial function and exhibiting antibacterial properties.

  • Antioxidant Activity :
    • This compound effectively reduces oxidative stress by scavenging free radicals and preventing mitochondrial damage. This action is crucial in conditions associated with oxidative damage, such as DES and various bacterial infections.
  • Antibacterial Properties :
    • Recent studies have demonstrated that this compound possesses bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial cell membranes, leading to cell death without inducing resistance, which is a significant advantage in antibiotic therapy .
  • Quorum Sensing Inhibition :
    • This compound interferes with the quorum sensing mechanisms of S. aureus, reducing virulence factors such as haemolysin and inhibiting biofilm formation . This property may enhance its effectiveness in treating bacterial infections by preventing the establishment of persistent infections.

Dry Eye Syndrome Treatment

This compound has been extensively studied for its efficacy in treating DES. A multicenter, randomized, double-masked clinical trial involving 240 patients demonstrated significant improvements in tear production and corneal health after six weeks of treatment . Key findings from this study include:

  • Tear Production Improvement : Schirmer’s test scores increased significantly in the this compound group compared to placebo.
  • Corneal Health : Fluorescein staining showed reduced corneal damage, indicating improved ocular surface integrity.

Table 1: Summary of Clinical Trial Results

CharacteristicThis compound (n=120)Placebo (n=120)
Age (mean ± SD)47.5 ± 1.446.3 ± 1.4
Baseline Schirmer’s test (mm)11.7 ± 0.611.1 ± 0.5
Tear Break-Up Time (TBUT, sec)6.8 ± 0.27.2 ± 0.2
Improvement in symptomsStatistically significantNot significant

Case Studies and Observations

In addition to clinical trials, observational studies have reinforced the safety and efficacy profile of this compound in patients with DES . These studies noted:

  • Reduction in Symptoms : Patients reported decreased dryness, burning sensations, and blurred vision.
  • Safety Profile : Adverse events were minimal, indicating that this compound is well-tolerated among users.

Future Directions

The promising results from existing studies suggest that this compound may have broader applications beyond ocular health, particularly in managing bacterial infections resistant to conventional antibiotics. Ongoing research aims to further elucidate its mechanisms and potential uses in other fields such as dermatology and general infectious disease management.

常见问题

Basic Research Questions

Q. What are the established mechanisms of action of Visomitin in mitochondrial protection, and how are these evaluated experimentally?

this compound (SKQ1) functions as a mitochondria-targeted antioxidant by selectively accumulating in mitochondria and neutralizing reactive oxygen species (ROS). Key experimental approaches include:

  • In vitro assays : Measurement of ROS scavenging using fluorescent probes (e.g., MitoSOX) in cell lines like Panc02 pancreatic cancer cells .
  • In vivo models : Murine orthotopic cancer models to assess mitochondrial membrane potential stabilization via JC-1 dye .
  • Clinical endpoints : Tear film stability (break-up time) and corneal fluorescein staining in dry eye syndrome trials .

Q. What in vitro models are validated for studying this compound’s efficacy, and what methodological controls are critical?

Common models include:

  • Panc02 cells : Treated with this compound for 48 hours, with cell viability measured via EZ4U assays (tetrazolium salt conversion). Controls should include untreated cells and vehicle-only groups to account for solvent effects .
  • Primary corneal epithelial cells : Used to evaluate oxidative stress markers (e.g., 8-OHdG) under hyperosmolar conditions. Ensure consistent cell passage numbers and media composition to reduce variability .

Q. What clinical parameters are validated for assessing this compound’s efficacy in dry eye syndrome (DES)?

Parameters include:

  • Objective measures : Tear film break-up time (TBUT), corneal fluorescein staining scores, and Schirmer’s test for tear production .
  • Subjective measures : Patient-reported symptoms (dryness, burning) using validated questionnaires like OSDI. Standardize follow-up intervals (e.g., baseline, 3 weeks, 6 weeks) to track progression .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across preclinical models (e.g., cancer vs. inflammatory diseases)?

Contradictions may arise from:

  • Model specificity : Pancreatic cancer models (e.g., orthotopic Panc02) show reduced angiogenesis, while inflammatory models prioritize cytokine profiling (e.g., IL-6, TNF-α) .
  • Dosage variability : Optimize concentrations for disease-specific ROS thresholds (e.g., 50–250 nM in vitro vs. 0.5–2 µM in vivo) .
  • Outcome alignment : Use harmonized endpoints (e.g., ROS quantification via electron spin resonance across studies) to enable cross-model comparisons .

Q. What methodological considerations are critical for integrating transcriptomic data with phenotypic outcomes in this compound studies?

Key steps include:

  • Multi-omics design : Pair RNA-seq data from treated tissues (e.g., corneal epithelium) with phenotypic outcomes (e.g., TBUT). Use pathway analysis tools (DAVID, GSEA) to link gene clusters to antioxidant pathways .
  • Temporal sampling : Collect data at multiple timepoints to distinguish acute ROS modulation from long-term transcriptional changes .
  • Validation : Confirm transcriptomic findings with qPCR or Western blot for key targets (e.g., Nrf2, SOD2) .

Q. How should researchers design dose-response studies for this compound in animal models, considering its pharmacokinetics?

  • Bioavailability assessment : Measure plasma and tissue concentrations via LC-MS/MS after topical (eye drops) or systemic administration .
  • Dosing intervals : For chronic models (e.g., dry eye), use TID dosing to maintain mitochondrial saturation, aligning with human clinical protocols .
  • Endpoint correlation : Link pharmacokinetic data to functional outcomes (e.g., ROS reduction vs. dose) using nonlinear regression models .

Q. What best practices ensure reproducibility in this compound’s antioxidant assays across laboratories?

  • Standardized protocols : Adopt consensus methods for ROS detection (e.g., H2DCFDA fluorescence) and mitochondrial isolation .
  • Batch controls : Use the same this compound batch (document purity ≥98% via HPLC) and cell line authentication (STR profiling) .
  • Data transparency : Report full experimental conditions (e.g., incubation time, serum-free media details) as per the Beilstein Journal’s guidelines .

Q. Methodological Frameworks

Q. How can the PICOT framework structure research questions for this compound’s clinical applications?

  • Population : Patients with moderate-to-severe DES .
  • Intervention : this compound eye drops (0.155 µg/mL, TID) .
  • Comparison : Placebo or standard care (e.g., cyclosporine A) .
  • Outcome : Change in TBUT at 6 weeks .
  • Time : 6-week randomized trial . Apply FINER criteria to ensure feasibility and novelty (e.g., novel mitochondrial targets in DES) .

属性

IUPAC Name

10-(4,5-dimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)decyl-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42O2P.BrH/c1-29-30(2)36(38)31(28-35(29)37)20-12-7-5-3-4-6-8-19-27-39(32-21-13-9-14-22-32,33-23-15-10-16-24-33)34-25-17-11-18-26-34;/h9-11,13-18,21-26,28H,3-8,12,19-20,27H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHFWTRUGAFNKW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934826-68-3
Record name SKQ-1 bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934826683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKQ-1 BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B14500J3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Visomitin
Visomitin
Visomitin
Visomitin
Visomitin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。